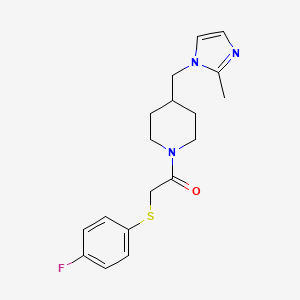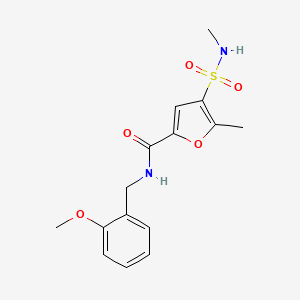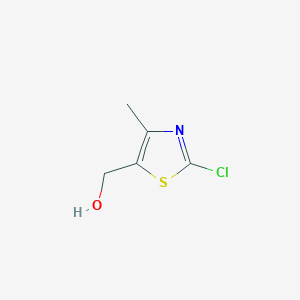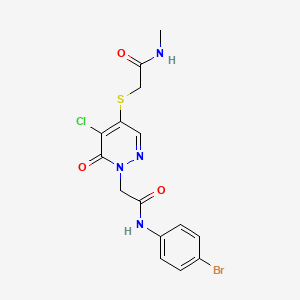
2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22FN3OS and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A key aspect of research on compounds like 2-((4-Fluorophenyl)thio)-1-(4-((2-Methyl-1H-Imidazol-1-yl)methyl)piperidin-1-yl)ethanone involves their synthesis and detailed characterization. For instance, compounds synthesized through click chemistry approaches and characterized using spectroscopic methods such as IR, NMR, and MS, along with thermal analysis techniques like TGA and DSC, provide insights into their structural and thermal properties. These methods are crucial for confirming the chemical structure and assessing stability, which are essential steps before further biological or material science applications can be explored (Govindhan et al., 2017).
Biological Applications
Several related compounds demonstrate a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For example, compounds with fluorinated and thiazole moieties have shown promising antimycobacterial activity, suggesting potential use in developing new antimicrobial agents (Sathe et al., 2011). Additionally, the synthesis of thiazolyl(hydrazonoethyl)thiazoles and their evaluation as anti-breast cancer agents highlight the potential of structurally similar compounds in oncological research (Mahmoud et al., 2021).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of related compounds provides valuable insights into their potential therapeutic applications. Studies on the disposition and metabolism, including identification of major metabolites and their elimination pathways, are essential for assessing the safety and efficacy of these compounds. Such research can inform the development of new drugs with improved pharmacokinetic profiles (Renzulli et al., 2011).
Material Science Applications
The structural motifs found in compounds like this compound also have implications in material science. For instance, substituted thiophenes are utilized in the synthesis of organic semiconductors for applications in organic field-effect transistors, organic light-emitting transistors, and solar cells. Research into the synthesis and crystal structure of related compounds can contribute to the development of new materials with desirable electronic properties (Nagaraju et al., 2018).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c1-14-20-8-11-22(14)12-15-6-9-21(10-7-15)18(23)13-24-17-4-2-16(19)3-5-17/h2-5,8,11,15H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONWXGDWPAZRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2831542.png)






![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2831552.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2831555.png)
![3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2831558.png)
![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

